

# Application Notes and Protocols for Ro0711401 in Electrophysiology

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## Compound of Interest

Compound Name: Ro0711401

Cat. No.: B1679430

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These application notes provide a comprehensive guide for utilizing **Ro0711401**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), in electrophysiology and patch clamp experiments.

## Introduction to Ro0711401

**Ro0711401** is a potent and selective positive allosteric modulator of the mGluR1 receptor. It does not activate the receptor directly but enhances the response to the endogenous agonist, glutamate.<sup>[1][2]</sup> This modulation can lead to significant changes in neuronal excitability and synaptic transmission, primarily through the Gq/G11 signaling pathway, which influences the activity of various ion channels, including potassium channels.<sup>[3][4]</sup> Understanding the effects of **Ro0711401** on ion channel function is crucial for elucidating its therapeutic potential in neurological disorders.

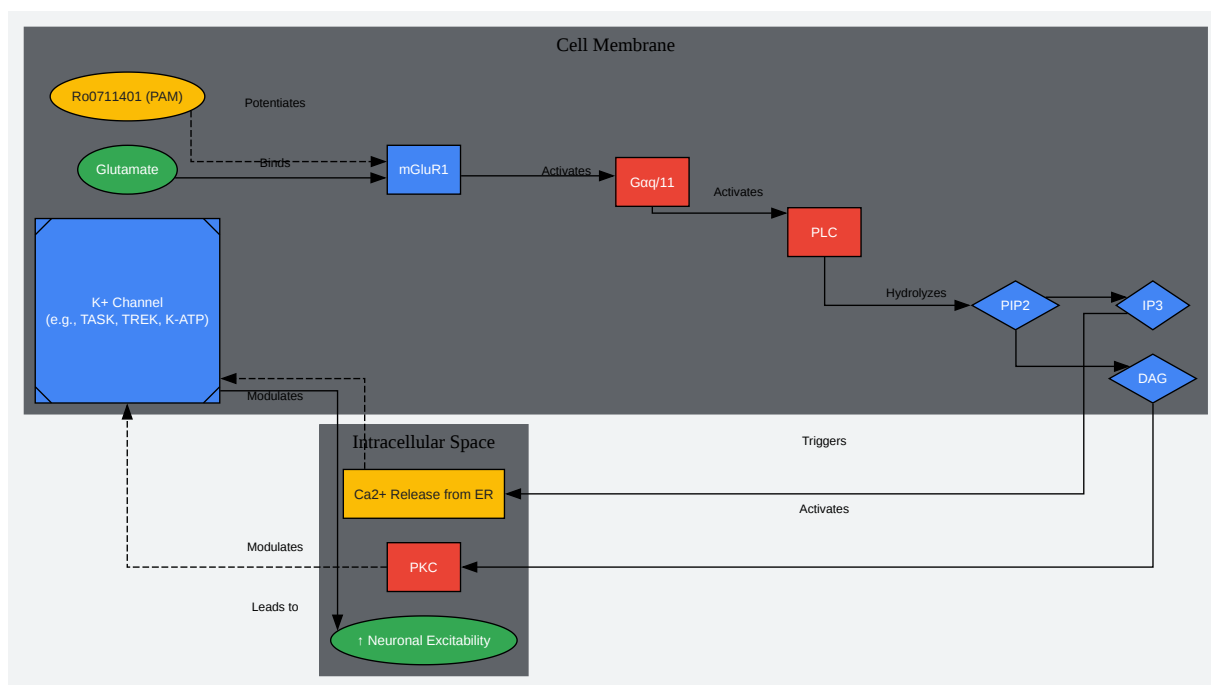
## Data Presentation: Quantitative Effects of Ro0711401

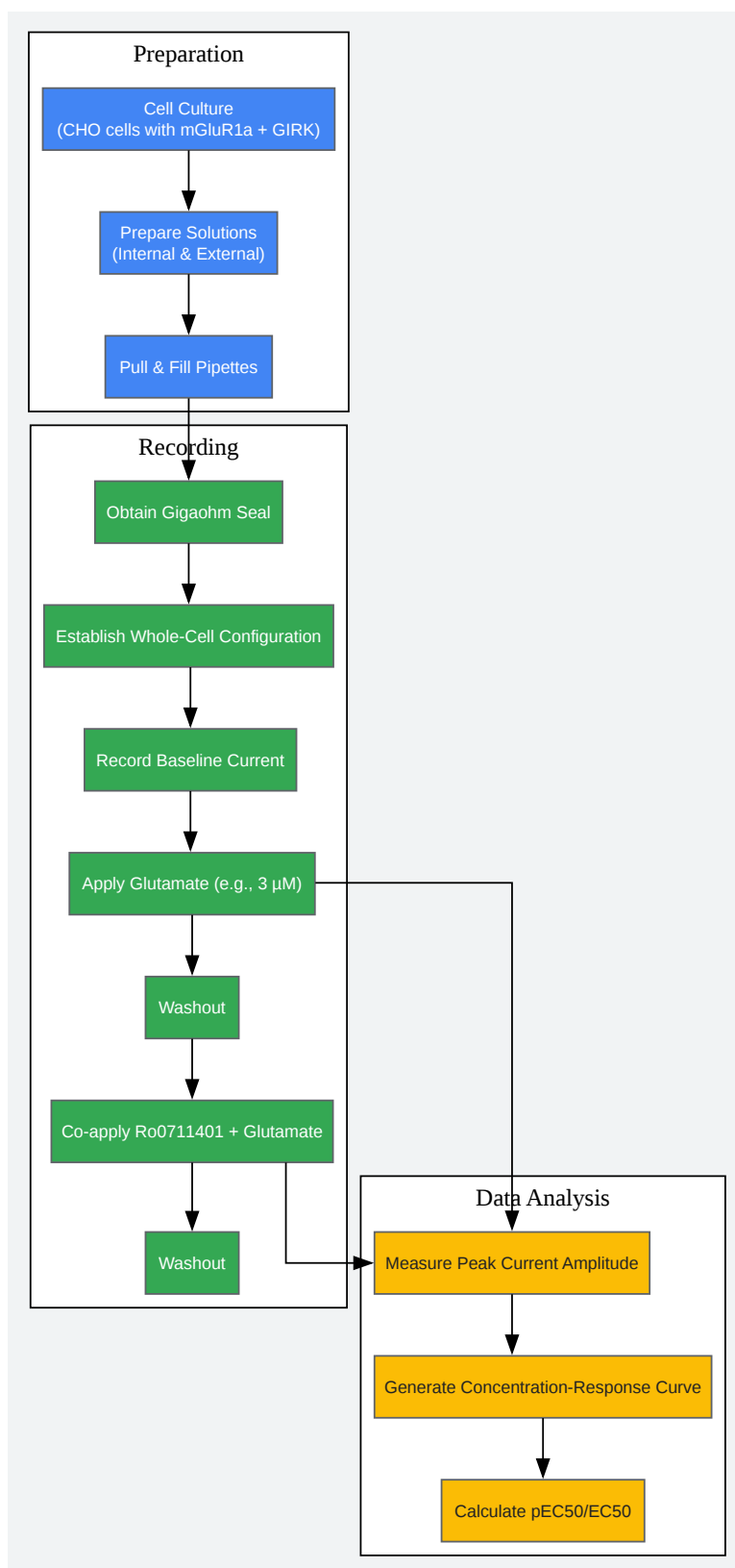
The following table summarizes the quantitative data for **Ro0711401** and related mGluR1 modulators from electrophysiological studies.

Compound	Assay Type	Cell Type	Measurement	Value	Reference
Ro0711401 (related to Ro 67-7476)	Whole-cell patch clamp	CHO cells expressing mGlu1a and GIRK channels	Potentiation of 3 $\mu$ M glutamate-induced currents (pEC50)	6.76 $\pm$ 0.08	<a href="#">[1]</a>
Ro 01-6128	Whole-cell patch clamp	CHO cells expressing mGlu1a and GIRK channels	Potentiation of 3 $\mu$ M glutamate-induced currents (pEC50)	6.68 $\pm$ 0.12	
Ro 67-4853	Whole-cell patch clamp	CHO cells expressing mGlu1a and GIRK channels	Potentiation of 3 $\mu$ M glutamate-induced currents (pEC50)	7.16 $\pm$ 0.20	
DHPG (agonist)	Perforated patch clamp	Cerebellar granule neurons	Inhibition of outward K <sup>+</sup> current (IKSO)	49.7 $\pm$ 5% at 100 $\mu$ M	
DHPG (agonist)	Whole-cell patch clamp	Rat subthalamic nucleus neurons	Evoked outward K <sup>-</sup> ATP current	-	

## Signaling Pathway of mGluR1 Modulation

Activation of mGluR1 by glutamate is potentiated by **Ro0711401**. This initiates a G-protein-coupled signaling cascade that can lead to the modulation of potassium channels and subsequent changes in neuronal excitability.





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## References

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